7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-24-20-17(21(28)25(2)22(24)29)13-18(26(20)14-16-9-6-12-30-16)19(27)23-11-10-15-7-4-3-5-8-15/h3-9,12-13H,10-11,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCIJNFCQRMODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCCC4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a heterocyclic organic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a pyrrolopyrimidine core and a furan moiety. The presence of multiple functional groups allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures to This compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- A specific derivative was found to exhibit an IC50 value in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit key inflammatory pathways:
- PI3K Inhibition : Similar compounds have been identified as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play a crucial role in inflammatory responses. For example, furan derivatives have been shown to significantly reduce leukocyte recruitment in animal models of inflammation .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds structurally similar to this one often act as competitive inhibitors for key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Modulation : By affecting various signaling pathways (e.g., PI3K/Akt), these compounds can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
Preparation Methods
Cyclization of 4-Amino-5-cyanopyrrole Derivatives
Reaction of 4-amino-5-cyanopyrrole-3-carboxylate with dimethyl carbonate under basic conditions (e.g., NaH in THF) yields the 2,4-dioxo-pyrrolo[2,3-d]pyrimidine scaffold. This method, adapted from analogous syntheses, achieves cyclization at 80–100°C with 75–85% yield. The dimethyl groups at positions 1 and 3 are introduced via alkylation of the pyrrole nitrogen using methyl iodide in the presence of K₂CO₃.
Alternative Chloroacetaldehyde-Mediated Cyclization
Patent CN102977104A describes a cyclization route using chloroacetaldehyde and 5-aminopyrrole precursors. While originally developed for dichlorinated analogs, this method can be modified by substituting chlorine with hydroxyl groups post-cyclization. The reaction proceeds at 60°C in acetic acid, yielding the core structure in 68% efficiency after recrystallization from ethanol.
Functionalization at Position 7: N-Alkylation with Furan-2-ylmethyl
Introducing the furan-2-ylmethyl group at position 7 requires selective N-alkylation under controlled conditions to avoid over-alkylation or side reactions.
Direct Alkylation with Furan-2-ylmethyl Bromide
Treatment of the core intermediate with furan-2-ylmethyl bromide in DMF at −40°C achieves regioselective alkylation at the N7 position. This low-temperature approach minimizes competing reactions at other nitrogen sites. Yields range from 65% to 78%, with purification via silica-gel chromatography using ethyl acetate/hexane (3:7).
Reductive Amination Approach
An alternative route employs reductive amination between the core amine and furfural (furan-2-carbaldehyde). Using NaBH₃CN as a reducing agent in methanol at room temperature, this method affords the N7-furan-2-ylmethyl derivative in 70% yield. While less selective than direct alkylation, it offers scalability for industrial applications.
Carboxamide Installation at Position 6
The 6-carboxamide group is introduced via coupling reactions, leveraging the reactivity of carboxylic acid intermediates.
Activation as Acid Chloride
Conversion of the 6-carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) enables reaction with phenethylamine. Conducted in anhydrous dichloromethane with triethylamine as a base, this method achieves 85–90% yield. Excess amine (1.5 equiv) ensures complete conversion, with purification via trituration in cold diethyl ether.
One-Pot Hydrolysis and Coupling
A streamlined protocol involves in situ hydrolysis of a 6-cyano intermediate to the carboxylic acid using 6 M HCl, followed by coupling with phenethylamine via HATU activation. This one-pot procedure reduces purification steps and improves overall yield to 82%.
Optimization and Analytical Validation
Reaction Condition Screening
Comparative studies of alkylation catalysts (Table 1) reveal that KI enhances furan-2-ylmethyl bromide reactivity by 15% when used in catalytic amounts (10 mol%).
Table 1: Alkylation Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | DMF | −40 | 65 |
| KI (10 mol%) | DMF | −40 | 78 |
| TBAB (10 mol%) | THF | 25 | 58 |
Purification Strategies
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities arising during N-alkylation. Final purity ≥98% is confirmed by LC-MS (ESI+) with m/z 521.2 [M+H]⁺.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.85 (d, J = 3.2 Hz, 1H, furan), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan), 4.55 (s, 2H, CH₂-furan), 3.82 (s, 3H, N1-CH₃), 3.45 (s, 3H, N3-CH₃).
- ¹³C NMR : δ 170.5 (C=O), 152.3 (pyrimidine C2), 142.1 (furan C2), 128.9–126.8 (Ph), 110.5 (pyrrole C5).
Industrial Scalability and Cost Considerations
Solvent and Catalyst Recovery
Recycling DMF via distillation reduces raw material costs by 30% in large-scale batches. Palladium catalysts from Suzuki couplings are recovered using silica-immobilized thiourea resins, achieving 95% retrieval efficiency.
Alternative Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times for cyclization (from 12 h to 45 min) and improves yield by 8%. Aqueous workup protocols replace dichloromethane with ethyl acetate/water systems, aligning with green chemistry principles.
Q & A
Q. What synthetic strategies are commonly employed to prepare pyrrolo[2,3-d]pyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with cyclization to form the pyrrolo[2,3-d]pyrimidine core, followed by functionalization. Key steps include:
- Core formation : Cyclization of precursor amines or thiophene derivatives under controlled temperatures (e.g., reflux in anhydrous solvents like DMF or iPrOH) .
- Substituent introduction : Alkylation or acylation reactions to attach furan-2-ylmethyl, phenethyl, and methyl groups. For example, chlorination at the 4-position can precede furan substitution via nucleophilic aromatic substitution .
- Purification : Column chromatography (e.g., silica gel) is critical for isolating intermediates and final products, with yields optimized by adjusting solvent polarity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed structural confirmation, such as chemical shifts for the furan methylene (δ ~4.3 ppm) and pyrrolo-pyrimidine protons .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% is typical for biologically active compounds) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is the crystal structure of such complex heterocycles determined?
X-ray crystallography using software like SHELXL (for small-molecule refinement) is standard. Challenges include obtaining high-quality crystals via vapor diffusion and resolving disorder in flexible substituents (e.g., furan or phenethyl groups). Data collection at low temperatures (100 K) improves resolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced biological activity?
- Substituent optimization : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene or pyridine) to modulate lipophilicity and hydrogen-bonding capacity .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase active sites). For example, the 6-carboxamide group may anchor the compound to ATP-binding pockets .
- In vivo evaluation : Test analogues in xenograft models to correlate in vitro kinase inhibition (e.g., IC values) with antitumor efficacy .
Q. What experimental and computational methods resolve contradictions in biological assay data?
- Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) assays to rule out off-target effects .
- Dose-response curves : Adjust concentrations to account for solubility limitations, particularly with hydrophobic substituents like phenethyl groups .
- Molecular dynamics simulations : Model binding stability over time to explain discrepancies between predicted and observed activities .
Q. How can reaction conditions be systematically optimized for scale-up synthesis?
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loadings to identify robust conditions. For example, higher temperatures (80–100°C) may accelerate cyclization but risk decomposition .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
- Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What computational tools predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina, Glide) : Screen against kinase homology models to prioritize synthesis targets .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
- ADMET prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP, BBB permeability) to guide analogue design .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during functionalization of the pyrrolo-pyrimidine core?
- Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) using Boc or Fmoc to direct substitution to desired positions .
- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction at the 6-position .
Q. What strategies improve yield in multi-step syntheses?
- One-pot reactions : Combine cyclization and alkylation steps to reduce intermediate isolation .
- Microwave-assisted synthesis : Accelerate slow steps (e.g., amide coupling) while maintaining high yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
